molecular formula C17H19FN2O4S2 B2638600 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide CAS No. 932529-94-7

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide

Cat. No.: B2638600
CAS No.: 932529-94-7
M. Wt: 398.47
InChI Key: NCUGVAQUBRJRHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This is followed by the introduction of the methanesulfonyl group and the fluorine atom. The final step involves the sulfonamide formation. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the sulfonyl group.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.

Scientific Research Applications

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group and the fluorine atom play crucial roles in binding to these targets, affecting their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include:

  • 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide Compared to these compounds, 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer different chemical and biological properties.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-12-10-14(18)6-8-17(12)26(23,24)19-15-7-5-13-4-3-9-20(16(13)11-15)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUGVAQUBRJRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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